molecular formula C20H28N4O2 B4065293 (1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No. B4065293
M. Wt: 356.5 g/mol
InChI Key: BOVMKOVHDFMLPQ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is 356.22122615 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity

Research on compounds with a diazabicyclo[3.3.1]nonanone skeleton, similar to the one mentioned, focuses on understanding the molecular structure, stereochemistry, and reactivity. Studies have explored the structural properties and reactivity of bicyclic skeletons, showing significant interest in their stereochemical configurations and interactions, such as 1,3-diaxial repulsion versus π-delocalization effects in related compounds. These studies provide insights into the fundamental chemical properties that could be pivotal for designing more efficient synthetic routes and novel compounds with specific characteristics (Weber et al., 2001).

Synthetic Methodologies

The compound's structure is closely related to research involving the synthesis and reactions of stable o-quinoid systems and bicyclic gamma-lactams, highlighting the synthetic versatility of diazabicyclo[nonane] derivatives. Such research has led to the development of novel synthetic routes and methodologies for constructing complex molecules, which are essential in drug discovery and material science. For instance, the synthesis and functionalization of o-quinoid systems and the ring expansion of monocyclic beta-lactams have been investigated, demonstrating the compound's relevance in facilitating the development of new synthetic strategies (Sarkar et al., 2000; Dekeukeleire et al., 2009).

Medicinal Chemistry Applications

While the direct research on "(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one" and its medicinal applications might be limited, the study of similar bicyclic and heterocyclic compounds has been significant in medicinal chemistry. These studies involve exploring the biological activities of structurally related compounds, including their antiviral, anticancer, and antidiabetic properties. Such research is crucial for identifying potential therapeutic agents and understanding their mechanism of action at the molecular level (Attaby et al., 2006; Flefel et al., 2019).

properties

IUPAC Name

(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-23(14-6-3-2-4-7-14)19-17(8-5-11-21-19)20(26)24-15-9-10-16(24)13-22-18(25)12-15/h5,8,11,14-16H,2-4,6-7,9-10,12-13H2,1H3,(H,22,25)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMKOVHDFMLPQ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3C4CCC3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
Reactant of Route 3
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
Reactant of Route 4
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
Reactant of Route 5
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.